molecular formula C21H15BrN2S B11091253 (2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

(2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

Cat. No.: B11091253
M. Wt: 407.3 g/mol
InChI Key: ZROFXLLKOUJUHX-WTSOWOPBSA-N
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Description

(1E,3Z)-3-BROMO-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE is a complex organic compound characterized by its unique structural features. This compound contains a bromine atom, a thiazole ring, and a cyanide group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3Z)-3-BROMO-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromine atom and the cyanide group. Common reagents used in these reactions include brominating agents and cyanide sources. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the presence of potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

(1E,3Z)-3-BROMO-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1E,3Z)-3-BROMO-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (1E,3Z)-3-BROMO-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1E,3Z)-3-BROMO-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE: shares similarities with other thiazole-containing compounds and cyanide derivatives.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Cyanide Derivatives: Compounds containing the cyanide group but with different structural frameworks.

Uniqueness

The uniqueness of (1E,3Z)-3-BROMO-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-PHENYL-1,3-BUTADIENYL CYANIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15BrN2S

Molecular Weight

407.3 g/mol

IUPAC Name

(2E,4Z)-4-bromo-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

InChI

InChI=1S/C21H15BrN2S/c1-15-7-9-17(10-8-15)20-14-25-21(24-20)18(13-23)12-19(22)11-16-5-3-2-4-6-16/h2-12,14H,1H3/b18-12+,19-11-

InChI Key

ZROFXLLKOUJUHX-WTSOWOPBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C(=C/C3=CC=CC=C3)/Br)/C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC(=CC3=CC=CC=C3)Br)C#N

Origin of Product

United States

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